Haloxyfop
Overview
Description
Haloxyfop is a grass-specific herbicide that is used to control unwanted grasses in various crops. It is known for its action on metabolic pathways in plants, particularly affecting lipid synthesis and respiration. The herbicide has been studied for its effects on corn (Zea mays) and soybean (Glycine max) cell suspension cultures, where it was found to inhibit lipid synthesis and cause cell death in corn cells at certain concentrations . Haloxyfop exists as a chiral molecule, with the R-enantiomer being primarily responsible for its herbicidal activity. Studies have shown that in soil, the S-enantiomer rapidly converts to the R-enantiomer, indicating that the biological activity is associated with the R-form .
Synthesis Analysis
The synthesis of haloxyfop-related compounds involves regio- and stereoselective halohydroxylation reactions. For instance, 1,2-allenyl phenyl sulfoxides can undergo halohydroxylation with various halogenating agents to produce E-2-halo-1-phenylsulfinyl-1-alken-3-ols. These products can then participate in further coupling reactions catalyzed by Pd(0) or Ni complexes, leading to the formation of multisubstituted allylic alcohols .
Molecular Structure Analysis
Haloxyfop's molecular structure includes a 2-aryloxypropionate moiety, which is a common feature among certain herbicides. The stereochemistry of haloxyfop is significant, as the R-enantiomer is the active form of the herbicide. Studies have shown that in rats, the S-enantiomer undergoes rapid inversion to the R-enantiomer, which is consistent with the herbicidal activity observed .
Chemical Reactions Analysis
In the environment, haloxyfop undergoes several chemical reactions. It is subject to ester cleavage, degradation, and chiral inversion in soil, with the latter being a biologically mediated process. The presence of water and deuterium oxide in the soil can lead to H-D exchange in haloxyfop, suggesting a reaction mechanism that involves the abstraction of a proton at the chiral center . In plants, however, no interconversion between enantiomers is observed, and metabolism appears to be nonenantioselective .
Physical and Chemical Properties Analysis
The physical and chemical properties of haloxyfop influence its behavior in the environment and its biological activity. The herbicide's persistence in soil follows an exponential decay with a half-life ranging from a few hours to several days, depending on the soil type . Haloxyfop's effects on plant cells, such as inhibition of elongation and respiration in corn roots, are indicative of its mode of action. These effects are not observed in soybean roots, which suggests a species-specific response to the herbicide . Additionally, haloxyfop's impact on bacterial diversity in the rhizosphere soil of Spartina alterniflora has been studied, showing that its application can alter the relative abundance of certain bacterial genera .
Relevant Case Studies
Case studies have provided insights into the mode of action and resistance mechanisms of haloxyfop. For example, the inhibition of the pyruvate and alpha-ketoglutarate dehydrogenase complexes in corn and soybean suggests potential sites of herbicidal action, although the high inhibition constants (K(i)) imply that these may not be the primary targets . Another case study identified a target site mutation in the ACCase enzyme of Poa annua, which conferred resistance to haloxyfop. This mutation did not alter the conformational structure of the enzyme's carboxyltransferase domain, which is unique compared to other known resistance mutations .
Scientific Research Applications
Inhibition of Mycobacterium tuberculosis and Pathogenic Parasites
- Haloxyfop has been reported to inhibit Mycobacterium tuberculosis and pathogenic parasites. Research involving spectroscopic techniques and theoretical simulation explored its interaction with model transport proteins, providing insights into its potential as a therapeutic agent (Wang et al., 2019).
Herbicide Resistance in Plants
- Studies have found that continuous use of haloxyfop-R-methyl, an herbicide, leads to resistance in certain plant species like Japanese foxtail (Alopecurus japonicus). This resistance is linked to mutations in the acetyl-CoA carboxylase (ACCase) gene, which plays a role in herbicide resistance (Tang et al., 2012).
Environmental Behavior and Degradation
- Research on the environmental behavior of haloxyfop has shown rapid interconversion of its enantiomers in soil, suggesting biological mediation in these processes. Such studies are crucial for understanding the ecological impact of haloxyfop and its derivatives (Poiger et al., 2015).
Impact on Soil Microbial Communities
- Studies indicate that haloxyfop can affect the diversity of bacterial communities in soil, particularly in the rhizosphere. This effect varies over time with the dissipation process of the herbicide, highlighting the importance of understanding the ecological impacts of herbicide application (Liang et al., 2020).
Developmental Effects in Aquatic Organisms
- Research has shown that haloxyfop-P-methyl can induce developmental defects in zebrafish embryos. The study highlights its potential toxic effects in aquatic environments, particularly through mechanisms involving oxidative stress and anti-vasculogenesis (Park et al., 2020).
Molecular Characteristics of Resistance in Plants
- A study on Poa annua, a grass species, revealed that resistance to haloxyfop is due to a specific mutation in the ACCase enzyme. This provides insights into the molecular basis of herbicide resistance in plants (Ghanizadeh et al., 2020).
Mode of Action in Plant Cell Cultures
- Investigations into the mode of action of haloxyfop in plant cell cultures, such as corn and soybean, have provided insights into its herbicidal mechanism, particularly its effect on metabolic intermediates and lipid synthesis (Cho et al., 1986).
Safety And Hazards
Future Directions
The European Union has announced it intends to reduce the maximum residue limit (MRL) for haloxyfop from 0.2mg/kg to 0.005mg/kg . This means canola now being sown for the 2023-24 crop and treated with haloxyfop should not be delivered or received into the Australian grain-handling system for canola segregations destined for export .
properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUAJYOYBLQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69806-86-6 (hydrochloride salt) | |
Record name | Haloxyfop [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7042019 | |
Record name | Haloxyfop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Haloxyfop | |
CAS RN |
69806-34-4 | |
Record name | Haloxyfop | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69806-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Haloxyfop [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Haloxyfop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALOXYFOP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24TYO6H90H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.